molecular formula C7H6Cl2O B146536 3,5-Dichlorobenzyl alcohol CAS No. 60211-57-6

3,5-Dichlorobenzyl alcohol

Cat. No. B146536
CAS RN: 60211-57-6
M. Wt: 177.02 g/mol
InChI Key: VSNNLLQKDRCKCB-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

Prepared according to the method described in Example X(i) above from 3,5-dichlorobenzoic acid (15.3 g; 80 mmol), TEA (8.9 g; 88 mmol), i-Bu chloroformate (12 g; 88 mmol) and NaBH4 (9.0 g; 240 mmol), yielding 10.5 g (74%) of sub-title compound.
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5](O)=[O:6].[BH4-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Step Two
Name
TEA
Quantity
8.9 g
Type
reactant
Smiles
Step Three
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.